4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
Description
The compound 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a hydrazone derivative featuring a 3-bromophenyl carbonyl group linked to a hydrazinylidene moiety, which is further conjugated to a phenyl ring substituted with a 4-methoxybenzoate ester.
- Core Motifs: The molecule combines a hydrazone linker (imine bond, C=N) with aromatic systems, enabling π-π stacking and hydrogen bonding interactions.
- Synthetic Pathway: Similar compounds are synthesized via acid-catalyzed condensation of aldehydes with hydrazides, followed by esterification or sulfonation (e.g., ) .
Properties
Molecular Formula |
C22H17BrN2O4 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-19-11-7-16(8-12-19)22(27)29-20-9-5-15(6-10-20)14-24-25-21(26)17-3-2-4-18(23)13-17/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
ISXDHERHIFFQBU-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of 3-bromobenzoyl hydrazine, which is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural Comparison of Hydrazone-Linked Aromatic Esters
Table 3: Physicochemical Properties
*Estimated based on analogs with similar molecular weight and substituents.
Key Research Findings and Trends
Halogen Substitution : Bromine in the target compound enhances antimicrobial activity compared to chloro analogs (MIC 3.125 vs. 6.25 mg/mL) but may reduce solubility .
Ester vs. Sulfonate : Sulfonate derivatives (e.g., 4m) exhibit superior aqueous solubility (>20 mg/mL in DMSO) compared to benzoate esters, making them preferable for in vivo studies .
Thiazolidinedione Hybrids : The thiazolidinedione core in analogs like Compound 16 enables enzyme inhibition (IC50 ~8.7 µM) but increases melting points (>220°C), complicating formulation .
SAR Insights : Increasing halogen atoms (e.g., dichloro in ) can reduce potency due to steric hindrance, emphasizing the need for balanced substitution .
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